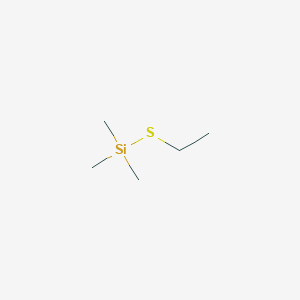

![molecular formula C16H22N2O B125241 (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol CAS No. 918625-33-9](/img/structure/B125241.png)

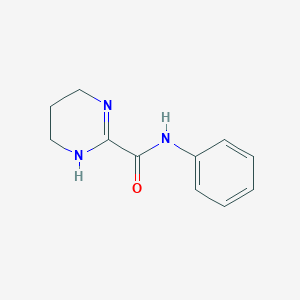

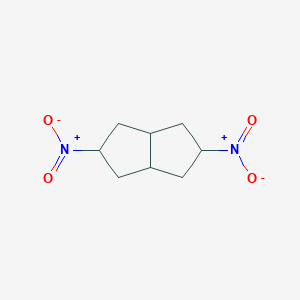

(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol, commonly referred to as (R,R,R)-TMP, is a bicyclic organic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in the fields of scientific research, including biochemistry, physiology, and drug design.

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to the chemical structure of interest, is significant for medicinal and pharmaceutical applications due to its bioavailability and broad synthetic utility. Recent studies emphasize the importance of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by offering diverse synthetic pathways, underscoring their potential in drug synthesis and medicinal chemistry (Parmar, Vala, & Patel, 2023).

Importance in Corrosion Inhibition

Quinoline derivatives, which share structural similarities with the compound of interest, have been extensively studied for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, highlighting the compound's potential application in corrosion inhibition. This area of research underscores the importance of such chemical structures in extending the lifespan of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Pharmaceutical Research and Drug Development

The structural motif of bicyclo[2.2.1]heptanes, analogous to the compound , has garnered attention in pharmaceutical research. These compounds serve as test molecules for studying structure-activity relationships, indicating the potential of (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol in drug development and medicinal research (Buchbauer & Pauzenberger, 1991).

Catalysis and Organic Synthesis

Compounds with pyridine moieties, akin to the chemical structure of interest, have demonstrated significant utility in catalysis and organic synthesis. Their role in forming metal complexes and facilitating asymmetric synthesis highlights their potential in developing novel synthetic strategies for constructing complex molecules (Li et al., 2019).

Antiviral and Antimicrobial Applications

The antiviral and antimicrobial activities of pyridine derivatives underscore the potential therapeutic applications of the compound . These derivatives have shown effectiveness against a range of viruses, suggesting the compound's relevance in designing new antiviral agents and contributing to the fight against infectious diseases (Alizadeh & Ebrahimzadeh, 2021).

Mecanismo De Acción

Mode of Action

The mode of action generally describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .

Biochemical Pathways

The specific biochemical pathways affected by FT-0674196 are currently unknown. Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next . .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development and involves understanding how the body affects a specific drug after administration .

Propiedades

IUPAC Name |

(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPZHVGWFTXKIG-XJKCOSOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451388 |

Source

|

| Record name | FT-0674196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol | |

CAS RN |

918625-33-9 |

Source

|

| Record name | FT-0674196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

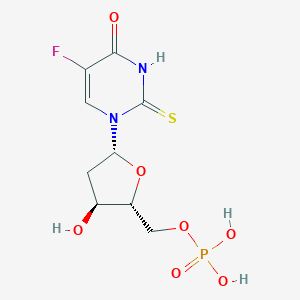

![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)

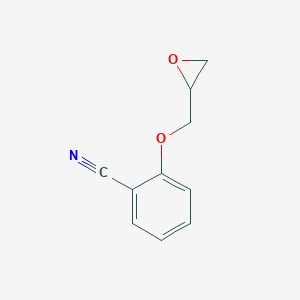

![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)

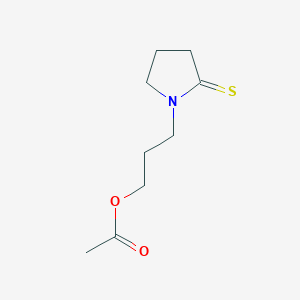

![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)

![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)